molecular formula C9H8F2O2 B1166005 dopsisamine CAS No. 101706-34-7

dopsisamine

Cat. No.: B1166005
CAS No.: 101706-34-7
Attention: For research use only. Not for human or veterinary use.
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Description

Dopsisamine is a novel polyamine-class antibiotic produced by Nocardiopsis mutabilis subsp. cryophilis (strain TS-1980), a halotolerant actinomycete with intrinsic resistance to aminoglycosides . This strain was isolated from unique ecological niches, such as cold environments, and exhibits growth capabilities at lower temperatures compared to its parent species . Its unique structure, characterized by a polyamine backbone, distinguishes it from other antibiotic classes such as aminoglycosides and β-lactams .

Properties

CAS No.

101706-34-7

Molecular Formula

C9H8F2O2

Synonyms

dopsisamine

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Dopsisamine vs. Sporaricin
  • Sporaricin: A structurally complex aminoglycoside antibiotic produced by Saccharopolyspora hirsuta subsp. kobensis. It targets bacterial ribosomes, inhibiting protein synthesis .
  • Key Differences: Class: this compound (polyamine) vs. Sporaricin (aminoglycoside). Spectrum: Sporaricin shows activity against both Gram-positive and Gram-negative bacteria, unlike this compound, which is less effective against Gram-negatives .
This compound vs. Kistamicins A/B
  • Kistamicins : Antiviral antibiotics with a macrocyclic structure. They inhibit viral replication by targeting RNA polymerase .
  • Key Differences :
    • Target : this compound (bacterial cell membranes/walls) vs. Kistamicins (viral enzymes).
    • Applications : this compound is used for bacterial infections, while Kistamicins are experimental antivirals .
This compound vs. 3-Deoxysamine
  • 3-Deoxysamine: A soil-derived antibiotic from Nocardiopsis trehalosi, structurally related to this compound but with a deoxygenated sugar moiety .
  • Key Differences :
    • Bioactivity : 3-Deoxysamine exhibits stronger activity against Mycobacterium tuberculosis, whereas this compound is more potent against MRSA .
    • Production Strain : N. trehalosi (soil) vs. N. mutabilis subsp. cryophilis (cold-adapted) .

Antimicrobial Activity and Resistance Profiles

The table below summarizes critical differences in bioactivity and resistance mechanisms:

Compound Class Target Pathogens Resistance Mechanisms Key Advantage
This compound Polyamine MRSA, B. cereus Intrinsic aminoglycoside resistance in producer strain Broad-spectrum, heat-stable
Sporaricin Aminoglycoside E. coli, P. aeruginosa Enzymatic modification Dual Gram-positive/-negative coverage
Tetrazomine Unclassified Undisclosed Unknown Novel structure
Crossiella Mixed metabolites A. baumannii, E. coli Not applicable (extract-based) Effective against this compound-resistant strains
  • Crossiella Extracts : Bioactive metabolites from Crossiella sp. demonstrate inhibitory effects on this compound-resistant pathogens, suggesting complementary mechanisms of action .

Mechanistic and Pharmacological Insights

  • This compound: Likely disrupts cell membrane integrity via polyamine-mediated pore formation, a mechanism distinct from ribosomal-targeting aminoglycosides .
  • 3-Deoxysamine : Inhibits mycolic acid synthesis in M. tuberculosis, a target absent in this compound’s spectrum .

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